1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine
Overview
Description
The compound “1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As a pyrimidine derivative, “1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine” would likely have properties similar to other compounds in this class .Scientific Research Applications
1. Antimicrobial Agents
- Application Summary: This compound has been used in the synthesis of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols, which have been evaluated as antimicrobial agents .
- Methods of Application: The compound was obtained by the rearrangement of 2-(4,6-dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine . It was then treated with various aryl/heteroaryl hydrazines to yield the desired products .
- Results: All the compounds synthesized were screened for their antibacterial activity against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and their antifungal activity against two yeasts (Candida albicans and Saccharomyces cerevisiae) .
2. Anthelmintic Agents
- Application Summary: This compound has been used in the synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzene sulfonamide and its metal (II) complexes, which have been evaluated for their in vitro antimicrobial and anthelmintic activities .
- Methods of Application: The compound was synthesized by diazotization of 4amino-N-(4,6-dimethylpyrimidin-2-yl) benzenesulfonamide and coupled with naphthalenol . A new series of Ni (II), Cu (II), and Zn (II) complexes were then synthesized .
- Results: The azo dye and its complexes have been screened for their in vitro antimicrobial activities against some bacterial stains and fungal strains by disc diffusion method . The anthelmentic activity of the ligand and its complexes against adult Indian earthworms, Pheretima postuma, were also investigated .
3. Solvent-Free Synthesis
- Application Summary: This compound has been used in a solvent-free quick synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles .
- Methods of Application: The compound was synthesized by grinding 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles in the presence of p-Toluenesulfonic acid as a catalyst .
- Results: The resulting 5-aminopyrazoles were converted to their corresponding N-acetamide .
Future Directions
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-5-7(2)13-9(12-6)14-8(10)3-4-11-14/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTCQYGRFJTRLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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